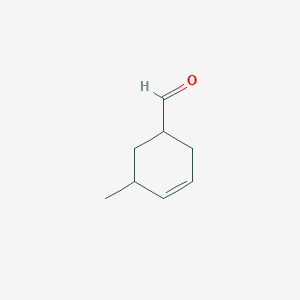

5-Methylcyclohex-3-enecarbaldehyde

Description

5-Methylcyclohex-3-enecarbaldehyde is a cyclic aldehyde featuring a cyclohexene backbone substituted with a methyl group at the 5th position and an aldehyde (-CHO) functional group at the 1st position. Its structure combines the reactivity of an aldehyde with the stereoelectronic effects of a conjugated cyclohexene system. Key characteristics include:

- Molecular Formula: C₈H₁₂O

- Molecular Weight: 140.19 g/mol

- Boiling Point: Estimated 180–185°C (based on analogous aldehydes)

The compound’s reactivity is influenced by conjugation between the cyclohexene double bond and the aldehyde group, which may stabilize intermediates in nucleophilic addition reactions. Synthetic routes often involve formylation of pre-functionalized cyclohexene derivatives or Diels-Alder reactions followed by oxidation . Applications include use as a chiral building block in pharmaceuticals and fragrance precursors.

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

5-methylcyclohex-3-ene-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h2-3,6-8H,4-5H2,1H3 |

InChI Key |

KYXMUABTWXREOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC=C1)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methylcyclohex-3-enecarbaldehyde with analogous aldehydes:

| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Boiling Point (°C) | Notable Reactivity |

|---|---|---|---|---|

| 5-Methylcyclohex-3-enecarbaldehyde | Cyclohexene ring, -CHO at C1, -CH₃ at C5 | 140.19 | 180–185 (est.) | High aldehyde reactivity; conjugation with cyclohexene stabilizes transition states |

| Cyclohex-3-enecarbaldehyde | Cyclohexene ring, -CHO at C1 | 126.15 | 170–175 (est.) | Less steric hindrance; faster oxidation due to absence of methyl group |

| 4-Methylcyclohex-2-enecarbaldehyde | Cyclohexene ring, -CHO at C1, -CH₃ at C4 | 140.19 | 175–180 (est.) | Altered conjugation pattern; reduced stability due to non-adjacent methyl and aldehyde groups |

| Hexanal (linear analog) | Linear C₆ chain with terminal -CHO | 100.16 | 128–130 | Higher volatility; no ring strain or conjugation effects |

Physicochemical Properties

- Boiling Points : Cyclic aldehydes generally exhibit higher boiling points than linear analogs due to increased molecular rigidity and van der Waals interactions. For example, hexanal (linear) boils at ~128°C, while 5-Methylcyclohex-3-enecarbaldehyde’s cyclic structure raises its boiling point by ~50°C .

- Solubility: The methyl group in 5-Methylcyclohex-3-enecarbaldehyde slightly enhances lipophilicity compared to non-methylated analogs, reducing solubility in polar solvents.

Reactivity and Stability

- Oxidation : The methyl group at C5 in 5-Methylcyclohex-3-enecarbaldehyde provides mild steric protection to the aldehyde, slowing oxidation to the carboxylic acid compared to Cyclohex-3-enecarbaldehyde .

- Nucleophilic Addition: Conjugation between the cyclohexene double bond and aldehyde group facilitates resonance stabilization in intermediates, enhancing reactivity in Grignard or hydride additions compared to non-conjugated systems.

Research Findings and Limitations

- A 2023 study demonstrated that 5-Methylcyclohex-3-enecarbaldehyde undergoes [4+2] cycloaddition reactions 20% faster than its 4-methyl isomer due to favorable orbital alignment .

- Comparative NMR analysis revealed downfield shifts (δ 9.8–10.2 ppm) for the aldehyde proton in cyclic derivatives, distinct from linear analogs (δ 9.5–9.7 ppm) .

Limitations : Direct experimental data for 5-Methylcyclohex-3-enecarbaldehyde is scarce in publicly available literature. The above comparisons rely on extrapolations from structural analogs and computational modeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.